7'H-Spiro[cyclohexane-1,5'-furo[3,4-b]pyridin]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7’H-Spiro[cyclohexane-1,5’-furo[3,4-b]pyridin]-4-one is a complex organic compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’H-Spiro[cyclohexane-1,5’-furo[3,4-b]pyridin]-4-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as cyclohexanone and furo[3,4-b]pyridine derivatives can be used. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of 7’H-Spiro[cyclohexane-1,5’-furo[3,4-b]pyridin]-4-one may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
7’H-Spiro[cyclohexane-1,5’-furo[3,4-b]pyridin]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
7’H-Spiro[cyclohexane-1,5’-furo[3,4-b]pyridin]-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7’H-Spiro[cyclohexane-1,5’-furo[3,4-b]pyridin]-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclohexane-1,5’(7’H)-furo[3,4-b]pyridine]-4,7’-dione: Another spirocyclic compound with similar structural features.
Spiro[cyclohexane-1,5’(7’H)-furo[3,4-b]pyridine]-4-one, 2’-chloro-: A chlorinated derivative with potentially different chemical properties.
Uniqueness
7’H-Spiro[cyclohexane-1,5’-furo[3,4-b]pyridin]-4-one stands out due to its unique spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
spiro[7H-furo[3,4-b]pyridine-5,4'-cyclohexane]-1'-one |
InChI |
InChI=1S/C12H13NO2/c14-9-3-5-12(6-4-9)10-2-1-7-13-11(10)8-15-12/h1-2,7H,3-6,8H2 |
InChI Key |
YKURUICEPKLNKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1=O)C3=C(CO2)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.